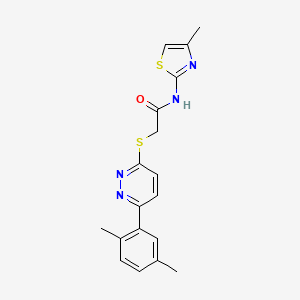

2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

2-((6-(2,5-Dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a 2,5-dimethylphenyl group and linked via a thioether bridge to an acetamide moiety. The acetamide nitrogen is further connected to a 4-methylthiazole ring. This compound belongs to a class of molecules designed to exploit the structural and electronic properties of pyridazine and thiazole rings, which are known for their roles in medicinal chemistry, particularly in kinase inhibition and enzyme modulation . The pyridazine scaffold contributes to π-π stacking interactions, while the thiazole ring enhances metabolic stability and bioavailability.

Properties

IUPAC Name |

2-[6-(2,5-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS2/c1-11-4-5-12(2)14(8-11)15-6-7-17(22-21-15)24-10-16(23)20-18-19-13(3)9-25-18/h4-9H,10H2,1-3H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLFWHUCUBVNJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(C=C2)SCC(=O)NC3=NC(=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the Thio Group: The thio group is introduced by reacting the pyridazine derivative with a thiol reagent under suitable conditions, such as in the presence of a base.

Formation of the Thiazole Ring: The thiazole ring is formed by cyclization of appropriate thioamide precursors with α-haloketones or similar reagents.

Acetamide Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several acetamide derivatives, differing primarily in substituents on the pyridazine, thiazole, or aryl groups. Key comparisons include:

Key Findings

The 4-methylthiazole substituent confers moderate metabolic stability compared to trifluoromethyl-bearing analogues (e.g., ), which exhibit stronger electron-withdrawing effects and resistance to oxidative degradation.

Biological Activity Trends :

- Thiazole-linked acetamides with pyridazine or pyrimidine cores (e.g., ) show affinity for enzymes like α-glucosidase or kinases due to hydrogen bonding with the thiazole nitrogen and π-stacking of aromatic rings.

- Compounds with trifluoromethyl groups (e.g., ) demonstrate superior inhibitory potency in enzyme assays, likely due to enhanced electrostatic interactions.

Synthetic Accessibility :

- The target compound’s synthesis likely follows a route similar to , involving coupling of a pyridazine-thiol intermediate with a chloroacetamide derivative under basic conditions. However, the presence of methyl groups may require milder reaction conditions to avoid side reactions.

Physicochemical Properties

- Molecular Weight : At 434.7–487.5 g/mol, these compounds fall within Lipinski’s "rule of five" limits but approach the upper threshold for oral bioavailability.

- Hydrogen Bonding: The acetamide NH and thiazole nitrogen serve as hydrogen bond donors/acceptors, critical for target engagement.

Biological Activity

The compound 2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₉H₁₈N₄OS

- Molecular Weight : 350.4 g/mol

- CAS Number : 892438-35-6

The compound features a pyridazine ring linked to a thioether and an acetamide moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thioether and acetamide groups facilitate hydrogen bonding and other interactions that modulate the activity of these targets, leading to various biological effects. Notably, it has been shown to inhibit key enzymes involved in cell proliferation and survival, potentially making it a candidate for anticancer applications .

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.71 | |

| Compound B | HepG2 (Liver Cancer) | 1.98 | |

| Compound C | PC3 (Prostate Cancer) | 1.61 |

These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Anticonvulsant Activity

In addition to anticancer properties, thiazole-containing compounds have shown anticonvulsant activity. For example, certain derivatives exhibited effective protection in seizure models:

| Compound | Model | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Compound D | Electroshock Seizure Test | 24.38 | |

| Compound E | Chemo-shock Seizure Test | 88.23 |

These results underscore the potential of this class of compounds in treating neurological disorders.

Antimicrobial Activity

Pyridazine derivatives have also been reported to possess antimicrobial properties. The compound's structure suggests it could interact with microbial enzymes or membranes, leading to inhibition of growth .

Case Studies

- Antitumor Efficacy : A study evaluated the efficacy of a related compound against various cancer cell lines including MCF-7 and HepG2. The results demonstrated that modifications in the molecular structure significantly influenced the cytotoxicity profiles.

- Seizure Models : Another investigation focused on the anticonvulsant properties of thiazole derivatives in rodent models. The study established a structure–activity relationship (SAR), indicating that specific substitutions on the phenyl rings enhance protective effects against seizures.

Q & A

What are the key synthetic methodologies for preparing 2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide?

Basic Research Focus

The synthesis of this compound involves multi-step reactions, typically starting with substitution, reduction, and condensation steps. For example:

- Substitution Reactions : Alkaline conditions (e.g., K₂CO₃) facilitate nucleophilic displacement, as seen in analogous acetamide syntheses where nitro groups are replaced by pyridylmethoxy groups .

- Reduction Steps : Iron powder under acidic conditions reduces nitro intermediates to aniline derivatives, ensuring high yield and purity .

- Thioether Formation : The thiol group in pyridazine derivatives reacts with halogenated acetamides in acetone or DMF, often catalyzed by bases like triethylamine .

- Purification : Recrystallization from ethanol or acetone is critical to isolate the final product .

Key Considerations : Optimize solvent polarity and catalyst choice (e.g., K₂CO₃ vs. NaH) to mitigate side reactions, especially when handling sulfur-containing intermediates .

Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Basic Research Focus

Structural validation requires a combination of techniques:

- ¹H/¹³C NMR : Confirm regiochemistry of the pyridazin-3-yl and thiazol-2-yl groups. For example, aromatic protons in the 2,5-dimethylphenyl group appear as singlets (δ 2.2–2.4 ppm), while thiazole protons resonate near δ 7.1–7.3 ppm .

- IR Spectroscopy : Identify thioamide (C=S, ~1250 cm⁻¹) and acetamide (C=O, ~1680 cm⁻¹) functional groups .

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S percentages .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) .

How can computational chemistry enhance reaction design for this compound?

Advanced Research Focus

Computational tools streamline synthesis optimization:

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s workflow integrates reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, temperature) .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets, guiding structural modifications. highlights docking poses for thiazole-acetamide hybrids, correlating substituent effects with activity .

- Machine Learning : Train models on existing reaction data (e.g., yields, conditions) to predict optimal catalysts or solvents for thioether formation .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Focus

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) require systematic validation:

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. For example, reports antimicrobial activity using Staphylococcus aureus (MIC = 8 µg/mL), but cross-validate with E. coli to assess specificity .

- Metabolic Stability Tests : Evaluate pharmacokinetics (e.g., microsomal stability assays) to distinguish intrinsic activity from bioavailability limitations .

- SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing 4-methylthiazole with 4-fluorophenylthiazole) to isolate structural contributors to activity .

What strategies optimize reaction yields in large-scale syntheses of this compound?

Advanced Research Focus

Scale-up challenges include poor solubility and side reactions:

- Solvent Screening : Use high-boiling solvents (e.g., DMF) for thioether formation to improve solubility and reduce reaction time .

- Catalyst Recycling : Heterogeneous catalysts (e.g., silica-supported K₂CO₃) enhance efficiency and reduce waste .

- Process Control : Implement inline FTIR or HPLC monitoring to detect intermediates and adjust conditions dynamically .

How to design experiments for structure-activity relationship (SAR) studies?

Advanced Research Focus

SAR studies require systematic variation of substituents:

- Core Modifications : Compare pyridazine (electron-deficient) vs. pyridine (electron-rich) cores to assess π-π stacking effects .

- Substituent Libraries : Synthesize derivatives with varying aryl groups (e.g., 4-bromophenyl, 4-methoxyphenyl) on the thiazole ring and test against target enzymes .

- Pharmacophore Mapping : Use X-ray crystallography (e.g., Protein Data Bank structures) to identify critical hydrogen-bonding interactions, as demonstrated in for benzothiazin analogs .

What are the best practices for validating target engagement in biological assays?

Advanced Research Focus

Confirm target specificity using orthogonal methods:

- Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of target proteins upon compound binding .

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (e.g., KD values) for the acetamide-thiazole scaffold .

- Knockout Models : Use CRISPR-Cas9 to delete putative targets (e.g., acetylcholinesterase) and confirm loss of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.